molecular formula C17H17N3O2S B494324 4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 299921-16-7

4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B494324
CAS RN: 299921-16-7
M. Wt: 327.4g/mol
InChI Key: IIDFAXMMSCHQJR-UHFFFAOYSA-N
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Description

“4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the linear formula C19H19N3O4S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of “this compound” is 385.445 . The compound has a complex structure that includes a benzyl group, a dimethoxyphenyl group, and a triazole-thiol group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully documented. Sigma-Aldrich, which provides this compound, does not collect analytical data for this product .

Scientific Research Applications

Biological Features of 1,2,4-Triazole Derivatives

1,2,4-Triazole compounds, including derivatives like "4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol," exhibit a wide range of biological activities. These activities include antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Such compounds are attractive for their potential in creating new biologically active substances through various chemical modeling techniques. The versatility of 1,2,4-triazoles in demonstrating these activities makes them a promising direction for scientific research, particularly in designing drugs with specific biological targets (Ohloblina, 2022).

Reactivity and Synthesis of 1,2,4-Triazole-3-thione Derivatives

The reactivity of 1,2,4-triazole-3-thione derivatives, a category closely related to the chemical structure of interest, has been extensively studied. These compounds are known for their antioxidant and antiradical activity, suggesting a positive impact on biochemical processes, especially in conditions of high radiation exposure. Such characteristics align with the structural components of cysteine, showcasing the significant potential for synthesizing and exploring new compounds within this class for various medical and biological applications (Kaplaushenko, 2019).

Patent Review on Triazole Derivatives

A comprehensive review of patents related to 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families between 2008 and 2011 reveals the ongoing interest in developing new synthetic methods and biological evaluations of triazole compounds. This interest stems from their broad range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. The review suggests a need for new, efficient synthesis methods that consider green chemistry and energy saving, highlighting the importance of triazole derivatives in addressing emerging diseases and resistant bacterial strains (Ferreira et al., 2013).

Synthesis and Properties of 1,2,4-Triazole Derivatives

Research into the synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole highlights their significance in various fields beyond medicine, including engineering, metallurgy, and agriculture. These derivatives are utilized in optical materials, photosensitizers, coloring agents, and as additives for fuels and oils, indicating their broad utility and the importance of ongoing synthesis research (Parchenko, 2019).

Safety and Hazards

The safety and hazards associated with “4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” are not specified. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Future Directions

The future directions for research on “4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their biological activities, given their broad spectrum of pharmacological activities . Additionally, more research could be conducted on the synthesis of these compounds .

properties

IUPAC Name

4-benzyl-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-21-14-9-8-13(10-15(14)22-2)16-18-19-17(23)20(16)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDFAXMMSCHQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2CC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325904
Record name 4-benzyl-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644735
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

299921-16-7
Record name 4-benzyl-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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